(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide
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Overview
Description
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a cyclopropyl group, and a piperidine ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Cyclopropyl Group Addition: The cyclopropyl group can be added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c19-15(18-14-7-8-14)16(9-4-10-17-12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,18,19)/t16-/m0/s1 |
InChI Key |
IAOUURQDCITKDW-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@@](CNC1)(CC2=CC=CC=C2)C(=O)NC3CC3 |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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